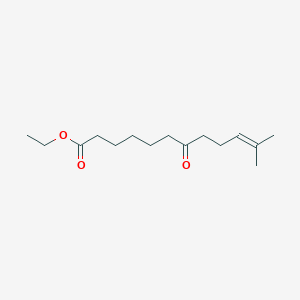
Ethyl 11-methyl-7-oxododec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 11-methyl-7-oxododec-10-enoate: is an organic compound with the molecular formula C15H26O3 . It is an ester derived from 10-dodecenoic acid and is characterized by the presence of a methyl group and a keto group on the dodecenoic acid chain . This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 11-methyl-7-oxododec-10-enoate typically involves the esterification of 10-dodecenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of a solvent such as toluene can help in the azeotropic removal of water, driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: Ethyl 11-methyl-7-oxododec-10-enoate can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 11-methyl-7-oxododecanoic acid.
Reduction: 11-methyl-7-hydroxydodec-10-enoate.
Substitution: Various alkyl or acyl derivatives depending on the substituent used.
Scientific Research Applications
Ethyl 11-methyl-7-oxododec-10-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 11-methyl-7-oxododec-10-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The keto group can interact with nucleophiles, leading to the formation of various adducts .
Comparison with Similar Compounds
- Ethyl 7-oxododec-10-enoate
- 11-methyl-7-oxododec-5-en-1-yl acetate
- Ethyl 11-methyl-10,13-dioxohexadec-11-enoate
Comparison: Ethyl 11-methyl-7-oxododec-10-enoate is unique due to the presence of both a methyl group and a keto group on the dodecenoic acid chain. This structural feature imparts distinct reactivity and potential biological activity compared to similar compounds .
Properties
CAS No. |
62240-58-8 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
ethyl 11-methyl-7-oxododec-10-enoate |
InChI |
InChI=1S/C15H26O3/c1-4-18-15(17)12-7-5-6-10-14(16)11-8-9-13(2)3/h9H,4-8,10-12H2,1-3H3 |
InChI Key |
IOYWFXRLRAGHSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


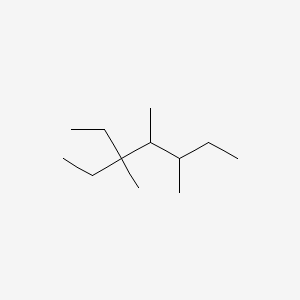
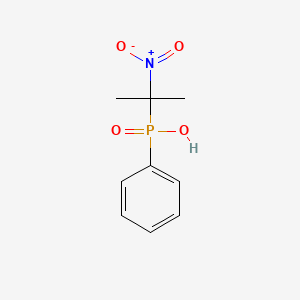
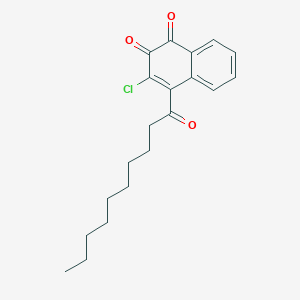
![6-Thiabicyclo[3.2.1]octane, 1,5-dimethyl-](/img/structure/B14552235.png)
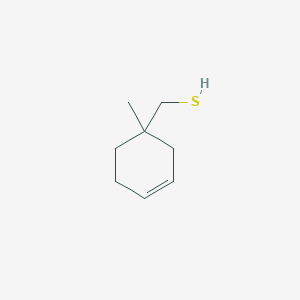
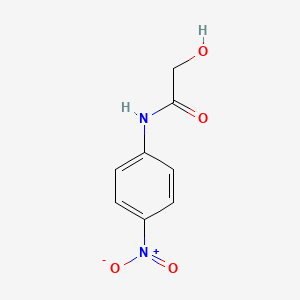
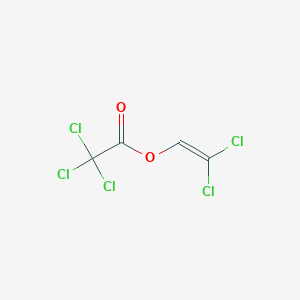
![4-Chloro-6-{(3-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14552251.png)
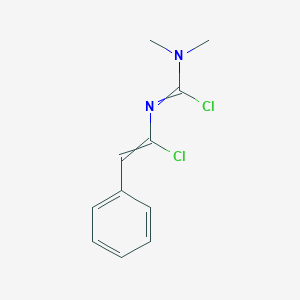
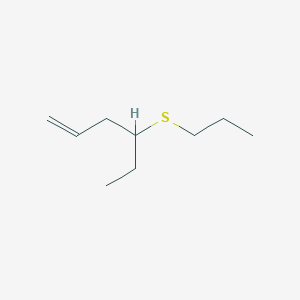
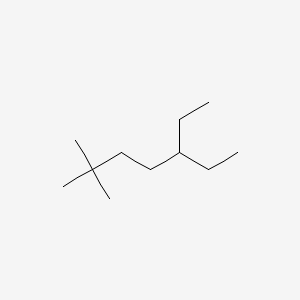
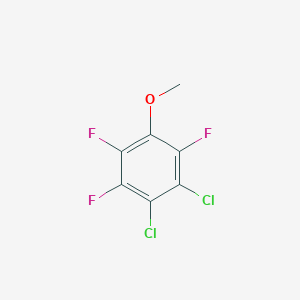
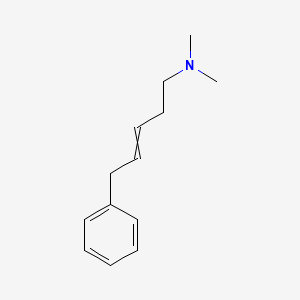
oxophosphanium](/img/structure/B14552291.png)
